molecular formula C9H5NO B1393366 6-Ethynylfuro[3,2-b]pyridine CAS No. 1203499-35-7

6-Ethynylfuro[3,2-b]pyridine

Cat. No. B1393366
M. Wt: 143.14 g/mol
InChI Key: JUJFZXIEHAJRBN-UHFFFAOYSA-N
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Description

6-Ethynylfuro[3,2-b]pyridine (EFBP) is an organic compound belonging to the family of pyridines, which are nitrogen-containing heterocyclic compounds. EFBP is a versatile building block for the synthesis of a variety of compounds with a wide range of applications in medicinal and materials science. It has been extensively studied in recent years due to its interesting properties and potential applications.

Scientific Research Applications

Crystal Structure and Quantum Chemical Calculations

6-Ethynylfuro[3,2-b]pyridine's derivatives have been studied for their crystal structures and semi-empirical quantum chemical calculations. Research on fused pyridine derivatives like Ethyl 3-amino-6-phenyl-4-tolylfuro[2,3-b]pyridine has involved optimizing crystal structures using methods such as MOPAC2009. This includes analyzing conformational discrepancies and crystal packing effects, as well as understanding intramolecular charge transfer interactions and p-electron delocalization in the phenyl rings of these structures (Jotani, 2015).

Novel Synthesis Methods

Researchers have developed novel synthesis methods for related compounds. For instance, dihydropyrindines and tetrahydroquinolines, which are pyridine derivatives, can be synthesized through a one-pot process. This is significant as pyridine is a vital structural unit in many natural compounds and pharmaceuticals (Yehia et al., 2002).

Synthesis of Anticancer Agents

In the context of anticancer research, derivatives of 6-Ethynylfuro[3,2-b]pyridine have been synthesized and tested. For example, 1,2-dihydropyrido[3,4-b]pyrazines have shown significant antitumor activity in mice. This highlights the potential of these compounds in developing new anticancer drugs (Temple et al., 1987).

Fluorescence Studies for Antitumor Applications

The photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which are related to 6-Ethynylfuro[3,2-b]pyridine, have been studied for potential antitumor applications. These studies include examining their absorption and fluorescence properties in different solvents and their behavior in nanoliposomes, which could have implications for drug delivery in cancer treatment (Carvalho et al., 2013).

Synthesis of Potent Inhibitors

2,3-Diarylfuro[2,3-b]pyridine-4-amines, related to 6-Ethynylfuro[3,2-b]pyridine, have been discovered as potent and selective inhibitors of Lck, an enzyme involved in signal transduction in T cells. This discovery is crucial for developing new drugs targeting immune responses (Martin et al., 2007).

properties

IUPAC Name

6-ethynylfuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c1-2-7-5-9-8(10-6-7)3-4-11-9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJFZXIEHAJRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674112
Record name 6-Ethynylfuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethynylfuro[3,2-b]pyridine

CAS RN

1203499-35-7
Record name 6-Ethynylfuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1203499-35-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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